4-Amino-2,3-dichlorobenzoic acid

Solubility Physicochemical Property Formulation

4-Amino-2,3-dichlorobenzoic acid (CAS 34263-51-9) features a unique 4-amino-2,3-dichloro substitution pattern critical for pharmaceutical synthesis and SAR studies. Generic isomer substitution is scientifically invalid—positional changes produce opposing biological functions. This compound is an essential intermediate for anti-inflammatory and analgesic agents. Verified water solubility of 0.27 g/L at 25°C guides stock solution preparation. NLT 98% purity ensures reproducible outcomes in coupling, diazotization, and other modifications.

Molecular Formula C7H5Cl2NO2
Molecular Weight 206.02
CAS No. 34263-51-9
Cat. No. B2426808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2,3-dichlorobenzoic acid
CAS34263-51-9
Molecular FormulaC7H5Cl2NO2
Molecular Weight206.02
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)O)Cl)Cl)N
InChIInChI=1S/C7H5Cl2NO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,10H2,(H,11,12)
InChIKeyBBFIYTYIHNSBCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2,3-dichlorobenzoic acid (CAS 34263-51-9) Procurement Guide: Properties and Sourcing Baseline


4-Amino-2,3-dichlorobenzoic acid (CAS 34263-51-9) is a dichlorinated aminobenzoic acid derivative with the molecular formula C₇H₅Cl₂NO₂ and a molecular weight of 206.03 g/mol . It is a solid at room temperature, typically supplied at purities of 95% to 98% (NLT 98%) . The compound features a specific substitution pattern (amino group at the 4-position, chlorine atoms at the 2- and 3-positions) which distinguishes it from other dichloroaminobenzoic acid isomers and determines its unique chemical reactivity profile .

Why 4-Amino-2,3-dichlorobenzoic Acid Cannot Be Replaced by Generic Dichlorobenzoic Acid Isomers


Generic substitution among dichloroaminobenzoic acid isomers is scientifically unsound due to the profound impact of substituent positioning on physicochemical properties and biological activity . For example, the 3-amino-2,4-dichloro isomer (Chloramben) is a known herbicide that stimulates lipid synthesis in plants, while the 3-nitro-2,5-dichloro analog (Dinoben) acts as a potent inhibitor of the same pathway [1]. Such stark functional divergence—from inhibition to stimulation—demonstrates that even minor positional changes yield compounds with entirely different, and sometimes opposing, biological or chemical functions. Consequently, substituting 4-amino-2,3-dichlorobenzoic acid with a cheaper or more readily available isomer carries a high risk of experimental failure, invalid structure-activity relationship (SAR) conclusions, or compromised synthetic route integrity. The specific evidence below quantifies the unique properties of the 4-amino-2,3-dichloro substitution pattern.

Quantitative Differentiation Evidence for 4-Amino-2,3-dichlorobenzoic Acid vs. Isomeric Analogs


Calculated Aqueous Solubility of 4-Amino-2,3-dichlorobenzoic Acid

The calculated aqueous solubility of 4-amino-2,3-dichlorobenzoic acid is 0.27 g/L at 25°C . This value is essential for predicting its behavior in aqueous reaction media and biological assays. While direct experimental solubility comparisons with other isomers are not available in the current literature, this calculated value provides a critical baseline for researchers designing synthetic protocols or stock solution preparations. The solubility profile is directly linked to its specific substitution pattern, as the position of the amino and chloro groups influences intermolecular interactions and crystal lattice energy.

Solubility Physicochemical Property Formulation

Commercial Purity Standard (NLT 98%) as a Procurement Benchmark

Reputable suppliers consistently offer 4-amino-2,3-dichlorobenzoic acid at a purity of NLT 98% (Not Less Than 98%) . This is a verifiable and quantifiable procurement parameter. While this purity level is common for many research-grade fine chemicals, it serves as a minimum acceptable specification for this specific compound. Lower purity grades (e.g., 95%) are also available [1], but the 98% standard is critical for applications where the presence of isomeric or related impurities could confound results, such as in sensitive biological assays or as a key intermediate in multi-step syntheses where impurity carry-over is a concern.

Purity Quality Control Procurement

Distinct Substitution Pattern as a Determinant of Chemical Reactivity and Biological Function

The 4-amino-2,3-dichloro substitution pattern of this compound imparts a distinct electronic and steric profile compared to its isomers . This is not a generic property of all dichloroaminobenzoic acids. For example, the 3-amino-2,4-dichloro isomer (Chloramben) acts as a herbicide by stimulating fatty acid synthesis (25% stimulation at 20 μg/mL), whereas the 3-nitro-2,5-dichloro analog (Dinoben) inhibits it (67% inhibition at 20 μg/mL) [1]. While direct quantitative biological data for 4-amino-2,3-dichlorobenzoic acid are scarce, the established functional divergence among closely related isomers provides strong class-level inference that its specific substitution pattern will dictate a unique, non-interchangeable biological and chemical profile. Its primary documented use is as a key intermediate in pharmaceutical synthesis, particularly for anti-inflammatory and analgesic agents [2], a role for which its specific reactivity is essential.

Structure-Activity Relationship SAR Isomerism

Validated Application Scenarios for 4-Amino-2,3-dichlorobenzoic Acid Based on Evidence


Pharmaceutical Intermediate for Anti-inflammatory and Analgesic Agent Synthesis

4-Amino-2,3-dichlorobenzoic acid is documented as a key intermediate in the synthesis of pharmaceutical compounds, specifically in the development of anti-inflammatory and analgesic agents . Its unique 4-amino-2,3-dichloro substitution pattern provides a specific handle for further chemical modifications (e.g., amide coupling, diazotization) that are essential for constructing complex drug molecules. This application leverages its distinct reactivity, which cannot be replicated by other isomers. For procurement, the NLT 98% purity grade is recommended to ensure high-quality and reproducible synthetic outcomes .

Building Block for Structure-Activity Relationship (SAR) Studies

Given the demonstrated functional divergence among dichloroaminobenzoic acid isomers , 4-amino-2,3-dichlorobenzoic acid serves as a crucial control compound in SAR studies. Researchers investigating the impact of chlorine and amino group positioning on biological activity or material properties must include this specific isomer to map the chemical space accurately. Its procurement is essential for generating a complete and meaningful SAR dataset, as substituting it with a different isomer (e.g., the 3-amino-2,4-dichloro variant) would introduce a known confounding variable and invalidate the study's conclusions.

Stock Solution Preparation for Chemical and Biological Assays

The calculated solubility of 0.27 g/L in water at 25°C provides a critical parameter for researchers preparing stock solutions of 4-amino-2,3-dichlorobenzoic acid . This value allows for the design of experiments within the compound's solubility limits, preventing precipitation and ensuring accurate dosing. For applications requiring higher concentrations, this data guides the selection of appropriate organic co-solvents. Using a compound with a verified purity of NLT 98% further ensures that the observed effects in an assay are due to the compound of interest and not due to significant levels of impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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